4-(1,3,5-Trimethyl-1h-pyrazol-4-yl)but-3-en-2-one
CAS No.:
Cat. No.: VC18218889
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O |
|---|---|
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | (E)-4-(1,3,5-trimethylpyrazol-4-yl)but-3-en-2-one |
| Standard InChI | InChI=1S/C10H14N2O/c1-7(13)5-6-10-8(2)11-12(4)9(10)3/h5-6H,1-4H3/b6-5+ |
| Standard InChI Key | OTCQUHRMQINLJE-AATRIKPKSA-N |
| Isomeric SMILES | CC1=C(C(=NN1C)C)/C=C/C(=O)C |
| Canonical SMILES | CC1=C(C(=NN1C)C)C=CC(=O)C |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one is , with a molecular weight of 190.24 g/mol. The compound features a 1,3,5-trimethylpyrazole ring linked to a but-3-en-2-one moiety via the 4-position of the pyrazole. The pyrazole ring’s methylation at positions 1, 3, and 5 enhances steric stability and modulates electronic properties, while the α,β-unsaturated ketone (enone) group introduces electrophilic reactivity, enabling potential interactions with biological nucleophiles .
Key structural attributes include:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to π-π stacking interactions in biological systems.
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Methyl Substituents: Three methyl groups at positions 1, 3, and 5, which hinder rotational freedom and influence solubility.
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Conjugated Enone System: The but-3-en-2-one side chain introduces a reactive Michael acceptor site, a feature common in bioactive molecules targeting cysteine residues in enzymes .
Synthetic Routes and Optimization
The synthesis of 4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one likely follows methodologies established for analogous pyrazole-enone hybrids. A plausible route involves:
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Formation of the Pyrazole Core:
1,3,5-Trimethylpyrazole is synthesized via cyclocondensation of acetylacetone with methylhydrazine, followed by methylation using methyl iodide in the presence of a strong base such as potassium tert-butoxide . For example, in related syntheses, 3,5-dimethyl-1H-pyrazole is treated with methyl iodide in tetrahydrofuran (THF) under nitrogen to yield 1,3,5-trimethylpyrazole . -
Introduction of the Enone Side Chain:
The 4-position of the pyrazole is functionalized through Friedel-Crafts acylation or palladium-catalyzed coupling. A reported method for similar compounds involves reacting 1,3,5-trimethylpyrazole with an α,β-unsaturated acyl chloride in dichloromethane, using diisopropylethylamine as a base .
Reaction Conditions:
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Temperature: 25–30°C
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Solvent: Anhydrous THF or dichloromethane
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Catalysts: Base-activated nucleophilic substitution or transition-metal catalysts for cross-coupling .
Yield Optimization:
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Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >75% purity.
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Spectroscopic characterization (FT-IR, NMR, NMR) confirms structural integrity .
Mechanistic Insights and Molecular Interactions
The compound’s bioactivity is hypothesized to stem from two key interactions:
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Covalent Modification via Michael Addition:
The enone’s β-carbon acts as a Michael acceptor, forming irreversible bonds with cysteine thiols in target proteins (e.g., kinases, phosphatases). This mechanism is exemplified by analogous compounds inhibiting thioredoxin reductase . -
Hydrophobic and π-Stacking Interactions:
The trimethylpyrazole ring engages in van der Waals interactions with hydrophobic enzyme pockets, while the aromatic system stabilizes binding via π-π stacking .
Comparative Analysis with Structural Analogs
The table below contrasts 4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one with related compounds:
Applications and Future Directions
Pharmaceutical Development
The compound’s dual functionality (pyrazole + enone) positions it as a candidate for:
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Kinase Inhibitors: Targeting EGFR or BRAF in oncology.
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Antibacterial Agents: Combating multidrug-resistant pathogens.
Agricultural Chemistry
Pyrazole derivatives are employed as herbicides and fungicides. The enone group’s reactivity could enhance pesticidal efficacy through protein denaturation .
Material Science
Conjugated enones contribute to photophysical properties, enabling applications in organic semiconductors or light-harvesting materials .
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